6-Methoxy-8-methyl-4-quinolinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8(14-2)6-9-10(13)3-4-12-11(7)9/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWWVBQBRMKXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=CC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456564 | |
| Record name | 6-METHOXY-8-METHYL-4-QUINOLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384821-02-7 | |
| Record name | 6-METHOXY-8-METHYL-4-QUINOLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical and Spectroscopic Profile of 6 Methoxy 8 Methyl 4 Quinolinol
The compound 6-Methoxy-8-methyl-4-quinolinol, also known by its tautomeric form 6-methoxy-8-methyl-1H-quinolin-4-one, is a functionalized derivative of the quinoline (B57606) scaffold. Its specific substitution pattern imparts distinct physicochemical characteristics.
| Property | Value |
| CAS Number | 14637-73-7 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 6-methoxy-8-methyl-1H-quinolin-4-one |
This data is compiled from chemical databases and may be computationally generated.
Synthesis and Reactivity
The synthesis of substituted 4-quinolinol derivatives like 6-Methoxy-8-methyl-4-quinolinol typically follows established cyclization reactions. A common route is the Conrad-Limpach-Skraup synthesis, which involves the reaction of an appropriately substituted aniline (B41778) with a β-ketoester, followed by thermal cyclization. For this compound, the synthesis would likely start from p-methoxyaniline or a related precursor.
The reactivity of the molecule is governed by the electron-donating effects of the methoxy (B1213986) and methyl groups on the benzene (B151609) ring and the chemistry of the 4-quinolinol system. The hydroxyl group at the C4 position can undergo O-alkylation and other modifications, while the nitrogen in the heterocyclic ring can be quaternized. The benzene portion of the scaffold can undergo further electrophilic substitution, although the positions are directed by the existing methoxy and methyl groups.
Theoretical and Computational Investigations of 6 Methoxy 8 Methyl 4 Quinolinol and Analogues
Quantum Chemical Calculations for Optimized Geometries and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of molecules. These theoretical approaches provide insights that are often complementary to experimental data.
Density Functional Theory (DFT) Methodologies and Basis Set Selection (e.g., B3LYP, cc-pVTZ)
Density Functional Theory (DFT) has become a primary tool for computational chemistry due to its balance of accuracy and computational cost, making it highly effective for studying molecular structures, electronic properties, and reaction mechanisms. rsc.orgnih.govscirp.org A popular and widely used functional for these types of calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which often yields results in good agreement with experimental data. ornl.govresearchgate.netarxiv.org
The choice of basis set is also critical for the accuracy of DFT calculations. Basis sets are sets of mathematical functions used to construct the molecular orbitals. For quinoline (B57606) derivatives, various basis sets have been successfully employed. These range from Pople-style basis sets like 6-31G(d), 6-31+G(d,p), and 6-311++G(d,p) to Dunning's correlation-consistent basis sets such as cc-pVTZ (correlation-consistent polarized valence triple-zeta). ornl.govarxiv.orgscirp.orgoatext.comresearchgate.net The inclusion of polarization (d,p) and diffuse functions (+) is often important for accurately describing the electronic structure, especially in molecules containing heteroatoms and for calculating properties like vibrational frequencies and non-covalent interactions. scirp.orgnih.gov For instance, a study on 2-choloro-6,8-dimethylquinoline-3-carboxaldehyde found that the B3LYP functional combined with the 6–311 + G(2d) basis set performed better than other tested combinations in reproducing experimental data. researchgate.net
The general procedure involves optimizing the molecular geometry to find the lowest energy conformation. This relaxed structure is then used for subsequent calculations of electronic and spectroscopic properties.
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR and IR Spectra)
DFT calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These calculations help in the assignment of complex experimental IR and Raman spectra. For example, in studies of various methylquinoline and quinolinol derivatives, DFT calculations have been used to assign vibrational modes, such as C-H stretching, C=C and C=N ring stretching, and O-H deformation modes. researchgate.netarabjchem.org For a molecule like 6-Methoxy-8-methyl-4-quinolinol, characteristic vibrational frequencies would be expected for:
O-H stretching: A broad band, typically in the 3200-3600 cm⁻¹ region.
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and methoxy (B1213986) groups just below 3000 cm⁻¹.
C=C and C=N stretching: In the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system. arabjchem.org
C-O stretching: Associated with the methoxy and hydroxyl groups, typically found in the 1000-1300 cm⁻¹ range. arabjchem.org
O-H in-plane deformation: Often observed around 1410-1440 cm⁻¹. arabjchem.org
It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental anharmonic frequencies. acadpubl.euresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, provides reliable predictions of ¹H and ¹³C NMR chemical shifts. For instance, in a study of novel quinoline-based thiosemicarbazide (B42300) derivatives, the calculated ¹³C NMR signals for the C=S group were found between 180.0 and 180.3 ppm, and various nitrogen signals were also successfully characterized using ¹⁵N NMR calculations. nih.gov For this compound, one would expect distinct signals for the methyl and methoxy carbons, as well as for the nine unique carbons of the quinoline ring.
Analysis of Frontier Molecular Orbitals (FMOs): Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. rsc.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. researchgate.net
For quinoline derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the aromatic ring system. arabjchem.orgresearchgate.net In a study on 2-methoxyphenyl quinoline-2-carboxylate, the HOMO was primarily distributed on the quinoline group, while the LUMO was located on the methoxyphenyl group. researchgate.net For this compound, the electron-donating methoxy and hydroxyl groups would be expected to raise the HOMO energy level, while the electron-withdrawing nature of the nitrogen atom in the quinoline ring influences the LUMO. The specific energies and distributions would determine the molecule's reactivity profile.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability; higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability; lower energy indicates a better electron acceptor. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |
Interpretation of Chemical Reactivity and Charge Transfer
The HOMO-LUMO gap and the spatial distribution of these orbitals provide insight into the molecule's reactivity and the nature of intramolecular charge transfer. arabjchem.org Substituents on the quinoline ring play a crucial role in tuning these properties. rsc.org Electron-donating groups (like -OH, -OCH₃, -CH₃) generally increase the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would lower the LUMO energy, making it more susceptible to nucleophilic attack.
In many quinoline derivatives, the HOMO and LUMO are delocalized over the entire molecule, indicating that charge transfer can occur across the molecular framework upon electronic excitation. arabjchem.org This intramolecular charge transfer is a key feature of many functional organic molecules. The analysis of FMOs helps to predict how the molecule will interact with other species and which parts of the molecule are most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. acadpubl.eu The MEP surface is colored based on the electrostatic potential value: regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net
For quinoline derivatives, MEP maps typically show negative potential localized around the electronegative nitrogen and oxygen atoms due to their lone pairs of electrons. researchgate.netresearchgate.netresearchgate.net In this compound, the most negative regions would be expected around the nitrogen atom of the quinoline ring and the oxygen atoms of the hydroxyl and methoxy groups. These sites would be the primary targets for electrophiles. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, making them susceptible to nucleophilic attack. The MEP map thus provides a clear, visual guide to the reactive sites of the molecule.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.orgq-chem.com This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation and hydrogen bonding, by examining the "delocalization" of electron density from filled (donor) orbitals to empty (acceptor) orbitals. scirp.orgmdpi.comnih.gov
The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). scirp.org A higher E(2) value indicates a stronger interaction. For instance, in a study of quinolone derivatives, NBO analysis was used to quantify the strength of intramolecular hydrogen bonds by examining the interaction energy between the lone pair orbital of an acceptor atom (like oxygen) and the antibonding σ* orbital of the donor bond (like O-H). mdpi.com
For this compound, NBO analysis could provide detailed insights into:
Intramolecular Hydrogen Bonding: The interaction between the lone pair of the quinoline nitrogen and the hydrogen of the 4-hydroxyl group.
Lewis Structure and Charge Distribution: NBO provides a detailed breakdown of the natural atomic charges and the composition of the bonding orbitals, offering a clear picture of the electronic structure. wisc.edunumberanalytics.comresearchgate.net
By quantifying these interactions, NBO analysis offers a deeper understanding of the subtle electronic effects that govern the structure and reactivity of the molecule.
Investigation of Tautomeric Forms and Solvent Effects on Electronic Structure
The electronic structure and stability of this compound are significantly influenced by tautomerism and the surrounding solvent environment. This compound can exist in two primary tautomeric forms: the enol form (this compound) and the keto form (6-Methoxy-8-methyl-4(1H)-quinolone). Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic preferences of these tautomers.
For analogous 4-hydroxyquinoline (B1666331) systems, theoretical calculations have consistently shown that the keto tautomer is generally the more stable form. researchgate.netresearchgate.netconsensus.app For instance, a study on various substituted 4-hydroxyquinolines, including those with methyl and hydroxyl groups, found the 4-quinolone form to be energetically favored. researchgate.netresearchgate.net This preference is attributed to the greater resonance stabilization of the keto form. It is therefore highly probable that 6-Methoxy-8-methyl-4(1H)-quinolone is the predominant tautomer for the title compound as well.
The nature of the solvent plays a crucial role in the tautomeric equilibrium. The use of a polarizable continuum model (PCM) in computational studies allows for the simulation of solvent effects. researchgate.netresearchgate.netnih.gov Generally, polar solvents are expected to further stabilize the more polar tautomer. In the case of 4-quinolinol derivatives, the keto form typically possesses a larger dipole moment than the enol form. Consequently, increasing the solvent polarity is expected to shift the equilibrium further towards the keto tautomer.
Computational studies on 4-hydroxyquinoline derivatives with various substituents have been performed in different solvents like benzene (B151609) (non-polar), tetrahydrofuran (B95107) (THF, polar aprotic), and water (polar protic). researchgate.netresearchgate.net These studies confirm that while the keto form is favored in the gas phase, its stability is enhanced in polar solvents. The methoxy and methyl groups on the this compound are electron-donating, which can influence the electron density distribution and potentially the stability of the tautomers, though the general preference for the keto form is expected to be maintained. rsc.org
The following table summarizes the expected tautomeric preference for this compound based on findings for analogous compounds.
| Tautomeric Form | Structure | Expected Stability |
| Enol Form | This compound | Less Stable |
| Keto Form | 6-Methoxy-8-methyl-4(1H)-quinolone | More Stable |
In Silico Prediction of Reactivity Descriptors (e.g., electron accepting/donating properties)
In silico methods, particularly DFT, are powerful tools for predicting the reactivity of molecules through the calculation of various electronic descriptors. researchgate.netresearchgate.netnih.gov For this compound and its analogues, these descriptors provide insights into their chemical behavior, including their electron-donating and accepting capabilities.
Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) include:
HOMO-LUMO energy gap (ΔE): This is an indicator of chemical reactivity. A smaller gap suggests higher reactivity.
Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.
Electronegativity (χ): Calculated as (I + A) / 2, it measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Calculated as (I - A) / 2, it signifies resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the electron-accepting capability.
Studies on similar quinolone derivatives have shown that the introduction of electron-withdrawing groups enhances their inhibitory activity in biological systems, likely by improving interactions with target enzymes. acs.org Conversely, electron-donating groups can also modulate these interactions. acs.org
The following table provides a hypothetical set of reactivity descriptors for the keto tautomer of this compound, based on the expected effects of the substituents and general values for similar structures. The exact values would require specific DFT calculations for this molecule.
| Reactivity Descriptor | Formula | Expected Trend/Value |
| HOMO Energy | EHOMO | Relatively High (Good Electron Donor) |
| LUMO Energy | ELUMO | - |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Moderate |
| Ionization Potential | I ≈ -EHOMO | Lower than unsubstituted quinolinol |
| Electron Affinity | A ≈ -ELUMO | - |
| Electronegativity | χ = (I + A) / 2 | Moderate |
| Chemical Hardness | η = (I - A) / 2 | Moderate |
| Electrophilicity Index | ω = χ² / (2η) | Moderate |
Mechanistic Investigations of Quinolinol Chemical Reactivity and Derivatization
Regioselectivity and Stereoselectivity in Quinoline (B57606) Functionalization Reactions
The functionalization of the quinoline scaffold, a privileged core in medicinal chemistry and materials science, is governed by the inherent electronic properties of the bicyclic system and the influence of its substituents. In the case of 6-methoxy-8-methyl-4-quinolinol, the reactivity and the direction of incoming reagents are dictated by the interplay between the electron-withdrawing pyridine (B92270) ring and the electron-rich carbocyclic ring, which is further activated by the methoxy (B1213986) and methyl groups.
Quinoline generally undergoes electrophilic substitution on the benzene (B151609) ring and nucleophilic substitution on the pyridine ring. nih.gov The 4-hydroxyl group of this compound establishes a tautomeric equilibrium with its keto form, 6-methoxy-8-methyl-1H-quinolin-4-one. nih.govrroij.com This tautomerism is critical as it influences the aromaticity and reactivity of the pyridine ring.
Functionalization reactions can be targeted to specific positions:
C4 Position: The hydroxyl group at the C4 position is a key handle for derivatization. It can be converted into an ether or an ester. More importantly, it can be transformed into a triflate or halide, creating an excellent leaving group for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the regioselective introduction of a wide array of carbon or heteroatom substituents at this position.
Carbocyclic Ring (Positions 5 and 7): The presence of the electron-donating methoxy group at C6 and the methyl group at C8 activates the carbocyclic ring towards electrophilic aromatic substitution. The directing effects of these substituents would likely favor substitution at the C5 and C7 positions. For instance, nitration or halogenation would be expected to occur preferentially at these sites, although steric hindrance from the C8-methyl group might favor substitution at C5.
Pyridine Ring (Positions 2 and 3): The pyridine ring is electron-deficient and generally resistant to electrophilic attack but susceptible to nucleophilic attack, especially if a leaving group is present. nih.gov Direct functionalization of the C2 or C3 positions in this compound is challenging without prior modification.
Stereoselectivity is primarily a consideration when introducing new chiral centers. For instance, in the reduction of the quinoline ring or in addition reactions to the C=N bond, the stereochemical outcome would be influenced by the existing substituents and the reaction conditions.
Influence of Substituents (e.g., Methoxy, Methyl) on Reaction Pathways and Outcomes
The substituents on the this compound ring have a profound impact on the molecule's reactivity, dictating both the rate and the regiochemistry of chemical transformations.
Electronic Effects:
6-Methoxy Group: The methoxy group is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Its primary influence is the donation of electron density to the benzene ring, increasing its nucleophilicity and making it more susceptible to electrophilic attack. This activating effect is most pronounced at the ortho (C5, C7) and para (C8, already substituted) positions.
8-Methyl Group: The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. It further activates the carbocyclic ring towards electrophilic substitution.
4-Hydroxyl/Oxo Group: The 4-hydroxyl group is also an electron-donating group. Its tautomerism with the 4-oxo form significantly alters the electronic landscape. rroij.com In the quinolin-4-one form, the system's conjugation changes, which can affect reaction pathways. For example, the C=C double bond of the pyridine ring (at C2-C3) can undergo addition reactions.
The combined electron-donating nature of the methoxy and methyl groups makes the carbocyclic portion of the molecule significantly more reactive than the pyridine portion in electrophilic reactions. Conversely, in nucleophilic substitution reactions, particularly at the C4 position, the methoxy group can influence the stability of reaction intermediates. Studies on related 7-methoxyquinolin-4-yloxy derivatives have shown that the methoxy group can be involved in displacement reactions where the entire aryloxy moiety is substituted by nucleophiles like glutathione. researchgate.net
Steric Effects: The methyl group at the C8 position provides significant steric hindrance around this part of the molecule. This can influence the regioselectivity of reactions, for example, by disfavoring reactions at the adjacent C7 position and potentially making the C5 position the more accessible site for electrophilic attack.
Table 1: Influence of Substituents on the Reactivity of the Quinolinol Core
| Substituent | Position | Electronic Effect | Influence on Reaction Pathways |
|---|---|---|---|
| 4-Hydroxyl (-OH) | C4 | Electron-donating, Tautomerizes to keto form | Key site for derivatization (etherification, esterification) or conversion to leaving group for cross-coupling. |
| 6-Methoxy (-OCH₃) | C6 | Strong electron-donating (resonance) | Activates carbocyclic ring for electrophilic substitution (directs ortho/para). Can be displaced in some nucleophilic reactions. researchgate.netacs.org |
| 8-Methyl (-CH₃) | C8 | Weak electron-donating (inductive) | Activates carbocyclic ring. Provides steric hindrance, potentially directing substitution away from C7. acs.org |
Design Principles for Structure-Reactivity Relationships in Quinoline Chemistry
Understanding the relationship between the structure of a quinoline derivative and its chemical reactivity is fundamental for designing new molecules with specific properties. For this compound, several design principles apply:
Modulation of Electronic Properties: The reactivity of the quinoline ring can be finely tuned by altering its electronic character. The existing electron-donating methoxy and methyl groups make the benzene ring electron-rich. acs.org Introducing electron-withdrawing groups (EWGs), such as nitro or halogen groups, at other positions (e.g., C3, C5, or C7) would decrease the electron density, making the ring less susceptible to electrophilic attack but potentially activating it for other reaction types. For instance, studies on other quinoline systems show that EWGs can enhance biological interactions by stabilizing transition states or improving interactions within enzyme active sites. acs.org
Exploiting the 4-Position: The C4-hydroxyl group is the most versatile position for derivatization. The design principle here involves converting the hydroxyl into a group that allows for robust and high-yield coupling reactions. Transforming the -OH into a triflate (-OTf) or a halide (e.g., -Cl) turns the C4 position into an electrophilic site ripe for palladium-catalyzed cross-coupling reactions. This strategy is a cornerstone for building molecular complexity from a quinolinol core.
Tautomerism Control: The keto-enol tautomerism between the 4-quinolinol and the quinolin-4-one forms is a key structural feature that dictates reactivity. nih.gov Chemical modifications can "lock" the molecule into one form. For example, O-alkylation at the hydroxyl group traps the molecule in the quinolinol form, preserving the aromaticity of the pyridine ring. Conversely, N-alkylation at the ring nitrogen traps the quinolin-4-one tautomer, which has a different set of reactive sites, including a Michael acceptor system.
Steric Management: The steric bulk of substituents can be used to control the regioselectivity of reactions. The C8-methyl group already provides a degree of steric control. Introducing bulkier groups at other positions could further direct incoming reagents to the least hindered sites, allowing for precise control over the synthesis of complex, polysubstituted quinolines.
Formation of Complex Quinoline-Containing Architectures via Chemical Coupling
The this compound scaffold is an excellent starting point for the synthesis of more complex molecular architectures through chemical coupling reactions. These methods leverage the reactive handles on the quinoline ring to append other molecular fragments.
Cross-Coupling at the C4 Position: As previously mentioned, the most common strategy involves activating the C4 position. The conversion of the 4-hydroxyl group to a triflate or halide enables a variety of powerful C-C and C-N bond-forming reactions:
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures. This is a widely used method for linking the quinoline core to other aromatic or heteroaromatic rings.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents, which can serve as handles for further derivatization or as components of larger conjugated systems.
Buchwald-Hartwig Amination: Reaction with amines to form 4-aminoquinoline (B48711) derivatives, a common motif in pharmacologically active molecules.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Coupling at the Carbocyclic Ring: While less common than C4 functionalization, the electron-rich benzene ring can also participate in coupling reactions. This typically requires prior functionalization, such as halogenation at the C5 or C7 position. A bromo or iodo substituent at these positions can then undergo the same suite of palladium-catalyzed cross-coupling reactions described above, allowing for the construction of highly decorated quinoline systems.
These coupling strategies have been instrumental in creating diverse libraries of quinoline derivatives. For example, related 8-methoxyquinoline (B1362559) intermediates have been used to synthesize complex aluminum(III) quinolinolate complexes for applications in organic light-emitting devices (OLEDs), highlighting the utility of this scaffold in building functional materials. rroij.comnih.gov
Advanced Research Applications in Chemical Biology and Materials Science Mechanistic Focus
Exploration as Chemical Probes for Elucidating Biological Mechanisms
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways, offering a complementary approach to genetic methods. researchgate.netyoutube.com The structure of 6-Methoxy-8-methyl-4-quinolinol makes it a candidate for development into a chemical probe. Its quinoline (B57606) core is a known fluorophore, and modifications to this structure can tune its fluorescent properties.
A notable analogue, N-(6-methoxy-8-quinolyl)-4-toluenesulfonamide (TSQ), is a widely used fluorescent sensor for detecting cellular zinc ions (Zn²⁺). nih.govnih.gov TSQ exhibits a fluorescence emission that is sensitive to its coordination with zinc. When it binds to zinc within proteins, it forms a ternary complex (TSQ-Zn-protein) that has a distinct fluorescence emission maximum (470 nm), different from the binary complex (Zn(TSQ)₂) which emits at 490 nm. nih.gov This shift allows researchers to distinguish between different pools of cellular zinc.
Drawing a parallel, the 4-quinolinol moiety of this compound, with its hydroxyl group and quinoline nitrogen, provides a potential binding site for metal ions or a hydrogen-bonding interface for interacting with specific protein residues. The inherent fluorescence of the quinoline ring system could be modulated upon such binding events. This would enable its use as a "turn-on" or "turn-off" fluorescent probe to report on the presence of a specific analyte or the state of a particular biological process in real-time within living cells. The development of such a probe would involve characterizing its selectivity, cell permeability, and the precise mechanism by which its photophysical properties change upon interaction with its target. researchgate.net
Investigation of Molecular Interactions with Biological Targets via Binding Studies
The therapeutic and biological activities of quinoline derivatives are contingent on their ability to bind to specific macromolecular targets like proteins or nucleic acids. The functional groups of this compound—the hydroxyl, methoxy (B1213986), and methyl groups, along with the aromatic system—dictate the types of non-covalent interactions it can form.
The precise way a ligand fits into the binding site of a macromolecule determines its affinity and specificity. For this compound, several key interaction modes are possible:
Hydrogen Bonding: The hydroxyl group at the C4 position is a potent hydrogen bond donor, while the oxygen atom of this group and the nitrogen atom in the quinoline ring can act as hydrogen bond acceptors. This allows the molecule to form strong, directional interactions with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in a protein's binding pocket.
π-π Stacking: The planar, electron-rich quinoline ring system can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. This type of interaction is crucial for stabilizing the ligand within the binding site.
Metal Coordination: As will be discussed further, the 4-quinolinol moiety can chelate metal ions, which may be present as cofactors in the active site of metalloenzymes.
Studies on related 6-methoxy-2-arylquinoline derivatives as inhibitors of P-glycoprotein (P-gp), a protein involved in multidrug resistance in cancer, have highlighted the importance of these interactions. nih.gov The quinoline core and its substituents were found to be critical for binding, with hydroxyl groups, in particular, playing a key role in inhibitory activity. nih.gov
| Interaction Type | Participating Group on Quinolinol | Potential Interacting Partner (Amino Acid) |
| Hydrogen Bond (Donor) | 4-OH | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | 4-OH, Quinoline N | Serine, Threonine, Asparagine |
| π-π Stacking | Quinoline Ring System | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Contacts | 8-CH₃, 6-OCH₃ | Leucine, Isoleucine, Valine, Alanine |
Molecular docking is a powerful computational tool used to predict how a small molecule (ligand) binds to a macromolecule (receptor). This method places the ligand into the binding site of a target protein in various orientations and conformations, calculating a "docking score" for each pose to estimate the binding affinity.
For this compound, docking studies could be employed to:
Identify Potential Biological Targets: By screening the compound against libraries of protein structures.
Elucidate Binding Modes: To visualize the most probable orientation within a known target's active site and identify the key amino acid residues involved in the interaction.
Guide Lead Optimization: To predict how modifications to the quinolinol structure would affect binding affinity, allowing for the rational design of more potent and selective derivatives.
For instance, in the development of 6-methoxy-2-arylquinoline-based P-gp inhibitors, molecular docking was used to rationalize the experimental findings and understand the structure-activity relationships (SAR). nih.gov The docking simulations revealed how the compounds fit into the binding site of a homology-modeled human P-gp, confirming the importance of specific substitutions for biological activity. nih.gov A similar approach would be invaluable for exploring the pharmacological potential of this compound.
Studies on Metal Ion Chelation and its Role in Biological Systems at a Chemical Level
The ability to bind metal ions is a hallmark of many biologically active molecules. Metal ions are essential for numerous physiological processes, but their dysregulation is linked to various diseases. nih.govmdpi.com 8-Hydroxyquinoline (B1678124) (8HQ) is a classic metal chelator, whose derivatives are widely studied for their ability to interact with metal ions like copper, zinc, and iron. nih.govresearchgate.netnih.gov
The this compound structure contains a bidentate chelation site formed by the quinoline nitrogen atom and the oxygen atom of the 4-hydroxyl group. This arrangement allows the molecule to form a stable, five-membered ring complex with a metal ion. Chelation alters the physicochemical properties of both the metal ion and the quinoline molecule. This can have several biological consequences at a chemical level:
Inhibition of Metalloenzymes: By binding to the metal cofactor in the active site, the quinolinol could inhibit the enzyme's catalytic activity.
Modulation of Redox Cycling: Some metal ions, like Cu²⁺ and Fe²⁺, are redox-active. Chelation by the quinolinol can alter the metal's redox potential, potentially suppressing or promoting the generation of reactive oxygen species (ROS).
Restoration of Metal Homeostasis: In diseases characterized by metal overload, chelating agents can sequester excess metal ions, facilitating their removal from the body. mdpi.com
The study of such interactions involves techniques like UV-Vis and fluorescence spectroscopy to monitor the formation of the metal-ligand complex and determine its stoichiometry and binding constant.
Applications in Advanced Materials Science (e.g., electron carriers in OLEDs, fluorescent chemosensors)
The unique electronic and photophysical properties of the quinoline ring system make it a valuable component in the design of advanced materials.
Fluorescent Chemosensors: As mentioned, the fluorescence of the quinoline core can be highly sensitive to its environment. The chelation of a metal ion by the 4-quinolinol moiety can significantly alter the molecule's electronic structure, leading to a change in its fluorescence intensity or wavelength. core.ac.uk This phenomenon is the basis for fluorescent chemosensors. For example, 8-hydroxyquinoline benzoates have been developed as highly sensitive sensors for transition metal ions like Hg²⁺ and Cu²⁺. core.ac.uk The binding of the metal ion blocks non-radiative decay pathways, causing a dramatic enhancement of fluorescence. Similarly, this compound could be engineered as a selective sensor for specific metal ions.
Organic Light-Emitting Diodes (OLEDs): OLEDs are constructed from thin films of organic molecules that emit light when an electric current is applied. The efficiency and color of the OLED depend on the properties of these organic layers. Metal complexes of 8-hydroxyquinoline, particularly with aluminum (Alq₃), are benchmark materials used as electron transport and emissive layers in OLEDs due to their thermal stability, electron mobility, and strong fluorescence. core.ac.uk The this compound scaffold, with its electron-rich aromatic system, possesses the fundamental characteristics required for an electron-carrying material. Its derivatives could be synthesized and evaluated for their potential to improve the performance, efficiency, and lifetime of OLED devices.
| Application | Key Structural Feature | Underlying Mechanism |
| Fluorescent Chemosensor | 4-Quinolinol moiety, Quinoline fluorophore | Metal ion chelation alters the electronic structure, modulating fluorescence emission (e.g., Chelation-Enhanced Fluorescence, CHEF). core.ac.uk |
| Organic Light-Emitting Diodes (OLEDs) | Planar, aromatic quinoline system | The structure facilitates the transport of electrons and provides a stable, fluorescent core for the emissive layer. |
Prospective Research Directions and Emerging Avenues for Quinolinol Research
Innovations in Green and Sustainable Synthetic Methodologies for Quinoline (B57606) Frameworks
Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, hazardous reagents, and lengthy reaction times, leading to significant environmental and economic concerns. researchgate.nettandfonline.comnih.gov Consequently, a major thrust in current research is the development of green and sustainable synthetic strategies that align with the principles of green chemistry, focusing on reducing waste, energy consumption, and the use of toxic substances. researchgate.nettandfonline.comresearchgate.net
Innovations in this area are multifaceted, encompassing the use of alternative energy sources, eco-friendly solvents and catalysts, and efficient reaction designs. acs.org Microwave irradiation, for instance, has emerged as a powerful tool, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.netmdpi.com One study reported the synthesis of quinoline derivatives in 10-15 minutes using microwave heating in water, achieving yields of 75-93%. tandfonline.com
The choice of solvent is another critical aspect of green synthesis. There is a growing trend to replace volatile organic solvents with greener alternatives like water, ethanol, ionic liquids, or even solvent-free conditions. tandfonline.comresearchgate.net Ethanol and water-ethanol mixtures have been successfully used as green solvents in the synthesis of various quinoline derivatives, including spiro-quinolines. tandfonline.com
Catalysis is at the heart of many green synthetic innovations. Researchers are exploring a wide range of novel catalysts, including:
Nanocatalysts: Materials like titania nanomaterials and metal nanoparticles (e.g., Cobalt and Copper) offer high efficiency and recyclability. tandfonline.comnih.gov
Biocatalysts: The use of biodegradable and renewable catalysts like malic acid represents a move towards more environmentally benign processes. tandfonline.com
Reusable Solid Acids: Catalysts such as Nafion NR50 and Amberlyst-15 have been employed for efficient quinoline synthesis and can be recovered and reused, reducing waste. tandfonline.commdpi.com
Metal-Organic Frameworks (MOFs): These materials are being investigated for their catalytic potential in quinoline synthesis. nih.govacs.org
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a final product, are also gaining prominence. tandfonline.com These reactions are highly atom-economical and efficient, reducing the number of synthetic steps and purification processes required. nih.gov For example, a one-pot, three-component technique using p-toluene sulfonic acid in water has been developed for synthesizing pyrimido[4,5-b]quinolones with yields up to 94%. tandfonline.com
Table 1: Examples of Green Synthetic Methodologies for Quinoline Frameworks
| Green Approach | Catalyst | Solvent | Key Advantages | Citation(s) |
|---|---|---|---|---|
| Microwave Synthesis | Ammonium acetate | Water | Short reaction time (10-15 min), high yield (75-93%) | tandfonline.com |
| Nanocatalysis | Titania Nanomaterials | Solvent-free | Recyclable catalyst, good to high yield (85-96%) | tandfonline.comnih.gov |
| One-Pot MCR | p-Toluene sulfonic acid | Water | High yield (60-94%), eco-friendly | tandfonline.com |
| Reusable Catalyst | Amberlyst-15 | Ethanol | Catalyst reusability, room temperature reaction | tandfonline.com |
| Biocatalysis | Malic acid | - | Bio-based and biodegradable catalyst | tandfonline.com |
| Synergic Catalysis | Cp2ZrCl2 / Trimellitic acid | Isopropanol/Water | Excellent yield (90-96%), cascade reaction | tandfonline.com |
Development of Integrated Experimental and Computational Approaches for Deeper Mechanistic Understanding
The synergy between experimental synthesis and computational analysis is revolutionizing the study of quinoline derivatives. mdpi.com This integrated approach allows for a deeper understanding of reaction mechanisms, structure-activity relationships (SAR), and photophysical properties, thereby accelerating the discovery and optimization of new compounds. sciencedaily.comacs.org
Computational tools like Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are increasingly being used to predict and rationalize experimental outcomes. acs.orgresearchgate.net DFT calculations, for example, can be used to optimize molecular geometries, evaluate the electronic properties of molecules, and validate experimental data from spectroscopic analyses like Raman and UV-Visible spectra. researchgate.netmdpi.com These calculations help in understanding the stability of molecules and predicting their reactivity. mdpi.com
Molecular docking has become an indispensable tool in computer-assisted drug design for predicting the binding affinity and interaction modes of ligands with biological targets like proteins and enzymes. mdpi.comnih.gov By simulating how a quinoline derivative fits into the active site of a target protein, researchers can:
Predict its potential biological activity. nih.gov
Understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding. acs.org
Guide the design of new derivatives with improved potency and selectivity. nih.gov
For instance, docking studies on quinoline-based hydrazone derivatives against enzymes like α-amylase and α-glucosidase have provided insights into their favorable binding interactions, guiding the design of potential antidiabetic agents. acs.org Similarly, docking was used to explore the binding affinity of synthesized quinoline derivatives as potential HIV reverse transcriptase inhibitors. nih.gov
Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time, confirming the stability of the binding interactions. mdpi.comacs.org A 100-nanosecond MD simulation was used to confirm the stable binding of a promising quinoline-hydrazone compound within the active site of the aldose reductase enzyme. acs.org
This integrated strategy was highlighted in a recent study where researchers used a light-sensitive borate (B1201080) intermediate for the photocycloaddition of quinolines. sciencedaily.com Detailed mechanistic studies, combining experiments with theoretical analysis, revealed that a photoexcited borate complex was crucial for accelerating the desired reaction and suppressing unwanted side reactions. sciencedaily.com This deeper mechanistic understanding allows for the rational optimization of reaction conditions and the synthesis of complex molecular frameworks from simple quinoline precursors. sciencedaily.com
Rational Design of Quinolinol Derivatives for Specific Probing of Biological Pathways
The inherent fluorescence properties of the quinoline scaffold make it an excellent platform for developing molecular probes for bio-imaging and chemosensing. crimsonpublishers.com Rational design, often aided by computational modeling, allows for the creation of quinolinol derivatives that can selectively target and visualize specific components and processes within living cells. nih.gov This approach moves beyond simply identifying active compounds to engineering molecules as precise tools for chemical biology. researchgate.net
The design of these probes often involves a modular approach, where different functional groups are strategically attached to the quinoline core to tune its properties. nih.govresearchgate.net These modules can be engineered to control:
Photophysical Properties: Adjusting substituents to modify absorption and emission wavelengths, Stokes shift, and quantum yield. nih.govresearchgate.net
Biological Targeting: Incorporating specific moieties that recognize and bind to a target biomolecule, such as an enzyme, a protein aggregate, or a specific ion. crimsonpublishers.comnih.gov
Recent research has yielded a variety of rationally designed quinoline-based probes:
Probes for Cellular Organelles: A multiphoton fluorescent probe based on a quinoline derivative was synthesized for the selective detection and imaging of lipid droplets in living cells, demonstrating low phototoxicity and deep tissue penetration. crimsonpublishers.com
Probes for Metal Ions: A quinoline-based chemosensor was developed for the selective detection of copper ions, providing a colorimetric method to distinguish between cuprous and cupric states. rsc.org
Probes for Disease Biomarkers: Styrylquinoline derivatives have been designed as imaging probes for α-synuclein aggregates, which are hallmarks of neurodegenerative diseases. nih.gov Structure-activity relationship studies revealed that the quinoline backbone is preferable to the quinoxaline (B1680401) backbone for these probes and that modifications to improve water solubility could sometimes reduce binding affinity. nih.gov
pH Sensors: A highly tunable quinoline-based scaffold was developed that exhibits a two-stage fluorescence response to intracellular pH, allowing for live-cell imaging applications. nih.gov
The process of rational design is iterative, involving cycles of design, synthesis, and biological evaluation to optimize the probe's performance. rsc.orgnih.gov For example, in the development of EGFR/HER-2 dual-target inhibitors, various quinoline derivatives were synthesized and tested against cancer cell lines, leading to the identification of a compound with potent inhibitory activity. rsc.org
Table 2: Examples of Rationally Designed Quinoline-Based Probes
| Probe Type | Target | Design Strategy | Key Finding | Citation(s) |
|---|---|---|---|---|
| Multiphoton Fluorescent Probe | Lipid Droplets | Enhance three-photon absorption and selectivity for lipophilic environments. | High selectivity for lipid droplets in living cells with large Stokes shift. | crimsonpublishers.com |
| Colorimetric Chemosensor | Copper Ions (Cu+/Cu2+) | Utilize quinoline as a building block for a metal-ion sensing system. | Differential colorimetric and fluorescence response to cuprous and cupric ions. | rsc.org |
| Bio-imaging Probe | α-Synuclein Aggregates | Modify styrylquinoline backbone to enhance binding affinity and selectivity. | Quinoline backbone is preferred; SQ3 showed high affinity and moderate selectivity. | nih.gov |
| pH Sensor | Intracellular pH | Create a modular scaffold with domains for tuning photophysical properties. | Two-stage fluorescence response to pH suitable for live-cell imaging. | nih.gov |
| Fluorescent Imaging Agent | Sentinel Lymph Nodes | Design a biocompatible and highly sensitive quinoline-based tracer. | KSNP117 probe showed rapid accumulation in SLNs with no toxicity. | nih.gov |
Interdisciplinary Collaborations for Novel Chemical Biology Tool Development
The development of sophisticated chemical biology tools from quinolinol scaffolds is inherently an interdisciplinary endeavor. It requires seamless collaboration between synthetic chemists, computational chemists, molecular biologists, pharmacologists, and clinicians to bridge the gap from molecular design to practical application. nih.govresearchgate.netresearchgate.net
Synthetic and Computational Chemistry: Synthetic chemists are responsible for the practical construction of novel quinoline derivatives. researchgate.net Their work is increasingly guided by computational chemists, who use modeling to predict the properties of designed molecules, suggest synthetic targets, and elucidate reaction mechanisms, thereby making the synthetic process more efficient and targeted. sciencedaily.comrsc.org
Chemical and Molecular Biology: Once synthesized, the new compounds are passed to chemical biologists and molecular biologists. They develop and perform assays to evaluate the compounds' interactions with biological systems. nih.gov This can involve testing for enzymatic inhibition, cellular uptake, cytotoxicity, and the ability to visualize specific biological pathways or structures using techniques like fluorescence microscopy. nih.govcrimsonpublishers.comnih.gov For example, the development of sulfonyl fluoride (B91410) probes to study the E3 ubiquitin ligase complex CRL4CRBN involved a tight loop of medicinal chemistry design and cell-based biological evaluation. rsc.org
Pharmacology and Medicine: Promising compounds identified through initial screening are then investigated further by pharmacologists to understand their effects in more complex biological models, potentially including in vivo studies. nih.govnih.gov Collaborations with medical researchers are crucial to ensure that the developed tools address unmet needs in disease diagnosis or therapy and to guide the design towards clinically relevant applications. nih.govbiointerfaceresearch.com The development of novel quinoline-scaffold selective estrogen receptor degraders (SERDs) for breast cancer treatment showcases such a collaboration, combining synthesis, in vitro and in vivo evaluation, and mechanistic studies to identify compounds with enhanced therapeutic effects. nih.gov
This collaborative ecosystem ensures that the design of new quinolinol-based tools is not purely an academic exercise but is instead driven by specific biological questions and therapeutic goals. The feedback from biological and pharmacological testing continuously informs the next cycle of chemical design and synthesis, creating a powerful engine for innovation in chemical biology.
Q & A
Q. What are the optimal synthetic routes for 6-Methoxy-8-methyl-4-quinolinol, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves alkylation and demethylation steps. For example, starting from 8-quinolinol, methylation with dimethyl sulfate yields 8-methoxyquinoline, followed by alkylation using reagents like isopropyl lithium at low temperatures. Demethylation of intermediates (e.g., 2-isopropyl-8-methoxyquinoline) under acidic or oxidative conditions finalizes the structure . Key conditions include temperature control (-78°C for alkylation), solvent selection (e.g., THF), and purification via ethanol recrystallization .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns methoxy (-OCH3), methyl (-CH3), and quinolinol ring protons (e.g., δ 2.43 ppm for methyl groups in DMSO-d6) .
- X-ray diffraction (XRD) : Determines crystal packing and dihedral angles (e.g., 7.55° between quinoline rings) .
- HRMS (ESI) : Confirms molecular weight (e.g., [M + H]+ = 307.0905) .
- FTIR : Identifies functional groups like hydroxyl (-OH) and methoxy stretches .
Q. How does the methoxy group at position 6 influence the compound’s solubility and reactivity?
- Methodological Answer : The 6-methoxy group enhances solubility in polar solvents (e.g., methanol, DMSO) via hydrogen bonding. Reactivity is modulated by electron-donating effects, which stabilize intermediates during nucleophilic substitution. Comparative studies with non-methoxy analogs (e.g., 6-H-quinolinol) show reduced electrophilicity at position 4 due to resonance effects .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of the 4-hydroxy group in this compound?
- Methodological Answer :
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the hydroxyl group before introducing substituents.
- Microwave-assisted synthesis : Accelerates reactions at position 4 by reducing steric interference .
- Catalytic systems : Pd/C or CuI catalysts facilitate coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids under mild conditions .
Q. How can researchers resolve contradictions between computational models and experimental crystallographic data for this compound?
- Methodological Answer :
- DFT calculations : Compare computed dihedral angles (e.g., B3LYP/6-31G*) with XRD data (e.g., 62.59° phenyl-quinoline dihedral angle) .
- Refinement software : Use SHELXL97 to adjust torsion angles and hydrogen bonding parameters in crystallographic models .
- Validation : Cross-check π-π stacking distances (3.612–3.771 Å) with electrostatic potential maps .
Q. What structural modifications enhance the biological activity of this compound derivatives?
- Methodological Answer :
- Substituent introduction : Add electron-withdrawing groups (e.g., -NO2 at position 3) to improve antimicrobial activity .
- Hybrid analogs : Fuse with isothiazoloquinolines to increase binding affinity to DNA gyrase .
- Table: Key Modifications and Effects
| Derivative | Modification | Biological Impact |
|---|---|---|
| 8-Methoxy-6-methyl-4-nitroquinoline | Nitro group at C4 | Enhanced antibacterial potency |
| Isothiazolo[5,4-b]quinolin-4(9H)-one | Ring fusion | Anticancer activity via topoisomerase inhibition |
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH-dependent degradation : Stable at pH 5–7; hydrolyzes above pH 9 due to deprotonation of the hydroxyl group.
- Solvent effects : Use buffered DMSO-water (1:4) for long-term storage. UV-Vis spectroscopy (λmax = 320 nm) monitors degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
